Sodium phenoxyacetate monohydrate
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Description
Sodium phenoxyacetate monohydrate is a useful research compound. Its molecular formula is C8H9NaO4 and its molecular weight is 192.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sodium phenoxyacetate monohydrate primarily targets cell proliferation . It has been shown to stimulate the proliferation of hematopoietic cells of multiple lineages . Additionally, it has been found to activate erythroid progenitor proliferation .
Mode of Action
Research has shown that it induces hematopoietic cell proliferation . This suggests that it may interact with cellular targets to promote cell division and growth.
Result of Action
The primary result of this compound’s action is the stimulation of cell proliferation . This has potential therapeutic implications, particularly for conditions that could benefit from increased cell growth, such as certain types of anemia .
Biological Activity
Sodium phenoxyacetate monohydrate is a compound with notable biological activities, primarily derived from its structural relation to phenoxyacetic acid, which is recognized for various therapeutic potentials. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
Chemical Structure and Properties
Sodium phenoxyacetate is the sodium salt of phenoxyacetic acid, characterized by the following chemical structure:
- Molecular Formula : C8H9NaO3
- Molar Mass : 182.15 g/mol
- Appearance : White crystalline powder
The biological activity of sodium phenoxyacetate is largely attributed to its ability to interact with cellular pathways, particularly in hematopoietic cell proliferation. Research indicates that phenoxyacetic acid can stimulate the proliferation of erythroid progenitor cells, which are crucial for red blood cell production. This effect has potential applications in treating conditions like anemia and other hematologic disorders .
Key Biological Activities
- Hematopoietic Cell Proliferation : Enhances the growth of blood cell precursors.
- Induction of Fetal Hemoglobin : May be beneficial for therapies targeting hemoglobinopathies .
- Anti-inflammatory Effects : Related compounds exhibit anti-inflammatory properties, suggesting potential therapeutic roles in inflammatory diseases .
Therapeutic Applications
Sodium phenoxyacetate has been investigated for various therapeutic uses:
- Hematologic Disorders : Its role in stimulating erythropoiesis makes it a candidate for treating anemia.
- Anti-inflammatory Treatments : The compound's anti-inflammatory properties could be leveraged in conditions such as arthritis.
- Potential Anticancer Activity : Some studies suggest that phenoxyacetic acid derivatives may possess anticancer properties, though more research is needed to confirm these effects .
Case Study 1: Hematopoietic Cell Proliferation
A study demonstrated that a concentration of 1.0 mM phenoxyacetic acid increased cell proliferation by 2 to 3-fold in an IL-3-dependent human cell line (32D), indicating its potential utility in hematologic therapies .
Case Study 2: Toxicological Assessment
Research has shown that high-level exposure to phenoxyacetic acids can lead to hepatotoxicity and nephrotoxicity in animal models. A case-control study indicated a link between exposure to phenoxyacetic acids and an increased risk of soft tissue sarcomas, highlighting the need for careful monitoring of exposure levels in occupational settings .
Comparative Analysis of Biological Activity
The following table summarizes key findings from various studies on sodium phenoxyacetate and related compounds:
Properties
IUPAC Name |
sodium;2-phenoxyacetate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQSSBKFRRPKBI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313222-85-4 |
Source
|
Record name | Sodium phenoxyacetate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM PHENOXYACETATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LC66O3HWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.